Dimethylfraxetin is a natural product found in Garcinia multiflora, Aralia bipinnata, and other organisms with data available.
Dimethylfraxetin
CAS No.: 6035-49-0
VCID: VC21336073
Molecular Formula: C12H12O5
Molecular Weight: 236.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
Dimethylfraxetin, also known as Fraxetin dimethyl ether or 6,7,8-trimethoxycoumarin, is a compound with the chemical formula C12H12O5 and a molecular weight of 236.22 g/mol . It is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Dimethylfraxetin is primarily used in research settings and is not intended for human use . Pharmacological ActivitiesRecent studies have highlighted the pharmacological potential of dimethylfraxetin. It has been isolated from extracts of Tagetes lucida, a plant used in traditional medicine for its effects on the central nervous system . Dimethylfraxetin has shown potentiation of cataleptic effects in animal models, indicating potential neuropharmacological activity . 3.1. Neuropharmacological EffectsIn experiments involving mice, dimethylfraxetin induced a significant cataleptic state at doses of 1 mg/kg and 5 mg/kg, with effects comparable to or exceeding those of positive control groups . This suggests that dimethylfraxetin may have applications in the study of neurological disorders.
PharmacokineticsPharmacokinetic studies on dimethylfraxetin have shown that it has a relatively slow metabolism compared to other coumarin derivatives like fraxetin. The oral half-life of dimethylfraxetin is approximately 3.7 hours, similar to its intravenous half-life, indicating low first-pass metabolism . The bioavailability of dimethylfraxetin is reported to be about 19.7% .
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CAS No. | 6035-49-0 | |||||||||||||||||
Product Name | Dimethylfraxetin | |||||||||||||||||
Molecular Formula | C12H12O5 | |||||||||||||||||
Molecular Weight | 236.22 g/mol | |||||||||||||||||
IUPAC Name | 6,7,8-trimethoxychromen-2-one | |||||||||||||||||
Standard InChI | InChI=1S/C12H12O5/c1-14-8-6-7-4-5-9(13)17-10(7)12(16-3)11(8)15-2/h4-6H,1-3H3 | |||||||||||||||||
Standard InChIKey | RAYQKHLZHPFYEJ-UHFFFAOYSA-N | |||||||||||||||||
Canonical SMILES | COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC | |||||||||||||||||
Synonyms | 6,7,8-trimethoxycoumarin | |||||||||||||||||
PubChem Compound | 3083928 | |||||||||||||||||
Last Modified | Aug 15 2023 |
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